methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, cyano, and trimethoxyphenyl groups
Preparation Methods
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction. A common synthetic route includes the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst. This reaction is often carried out at room temperature, yielding the desired pyran derivative with good to excellent yields . Industrial production methods may involve the use of mesoporous catalysts such as Ca-MCM, which offer advantages in terms of reaction efficiency and product isolation .
Chemical Reactions Analysis
Methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as trifluoroacetic acid or potassium carbonate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. detailed studies on the exact molecular targets and pathways involved are still ongoing.
Comparison with Similar Compounds
Methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
4H-pyran-3-carboxylate derivatives: Various derivatives with different substituents on the pyran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-9-14(18(21)25-5)15(11(8-19)17(20)26-9)10-6-12(22-2)16(24-4)13(7-10)23-3/h6-7,15H,20H2,1-5H3 |
InChI Key |
ZILUCLILGJWTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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